tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate
Description
tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a butylphenyl group, and a carbamoylmethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
tert-butyl N-[2-(4-butylanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-5-6-7-13-8-10-14(11-9-13)19-15(20)12-18-16(21)22-17(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYQZOCFBBXQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-butylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the carbamate group are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups.
Substituted Derivatives: Products with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate the mechanisms of enzyme inhibition. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It is investigated for its ability to modulate biological pathways and its potential use in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the modulation of various biological pathways, making the compound useful in drug development and therapeutic applications .
Comparison with Similar Compounds
- tert-butyl N-{[(4-formylphenyl)carbamoyl]methyl}carbamate
- tert-butyl N-{[(4-aminophenyl)carbamoyl]methyl}carbamate
- tert-butyl N-{[(4-methylphenyl)carbamoyl]methyl}carbamate
Uniqueness: tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of the butyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different pharmacological properties and applications compared to similar compounds .
Biological Activity
Tert-butyl N-{[(4-butylphenyl)carbamoyl]methyl}carbamate, often referred to as "M4," is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article delves into the biological activity of M4, examining its mechanisms, efficacy, and potential applications in pharmacology.
Chemical Structure and Properties
M4 is a carbamate derivative characterized by its tert-butyl group and a phenyl moiety substituted with a butyl chain. The structural formula can be represented as follows:
This compound exhibits properties typical of carbamates, which are known for their ability to interact with biological systems, particularly through the inhibition of enzymes like acetylcholinesterase (AChE).
-
Inhibition of Enzymes :
- M4 has been shown to act as an inhibitor of both β-secretase and acetylcholinesterase. The inhibition of AChE is particularly relevant in the context of Alzheimer's disease, where the accumulation of amyloid-beta (Aβ) peptides is a hallmark feature. M4 demonstrated an IC50 value of 15.4 nM for β-secretase and a Ki value of 0.17 μM for AChE inhibition .
- Amyloid Aggregation Prevention :
- Cell Viability Enhancement :
Biological Activity Data
The following table summarizes key biological activities and findings related to M4:
| Activity | Outcome | Concentration/IC50 |
|---|---|---|
| β-Secretase Inhibition | Moderate inhibition | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | Moderate inhibition | Ki = 0.17 μM |
| Aβ Aggregation Inhibition | 85% reduction in aggregation | 100 μM |
| Cell Viability Improvement | Increased cell viability in astrocytes | Significantly higher than Aβ only group |
Neuroprotective Effects
A study investigated the neuroprotective effects of M4 against oxidative stress induced by scopolamine in vivo. The compound showed a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation, although it was less effective than galantamine, another known neuroprotective agent .
Cytokine Modulation
Research indicates that M4 can modulate inflammatory responses by reducing TNF-α levels in astrocytic cultures treated with Aβ. However, the modulation was not statistically significant compared to controls treated only with Aβ . This suggests that while M4 has potential anti-inflammatory properties, further optimization may be necessary for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
